molecular formula C11H16ClN B12106000 [1-(4-Chlorophenyl)ethyl](propan-2-yl)amine

[1-(4-Chlorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B12106000
M. Wt: 197.70 g/mol
InChI Key: HRPCFEDRCYPHEZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine: , also known by its chemical formula C₁₁H₁₆ClN , combines an aromatic ring (4-chlorophenyl) with an alkyl group (propan-2-yl) attached to an amino group. This compound lies at the intersection of organic chemistry and pharmacology, offering diverse applications.

Preparation Methods

Synthetic Routes::

    Reductive Amination:

Industrial Production::
  • Industrial-scale synthesis typically employs the reductive amination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the secondary amine to an imine or amine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl group.

    Reduction: The compound is reducible, forming secondary amines or alcohols.

Common Reagents::

    Hydrogenation Catalysts: Used for reduction reactions.

    Acid Catalysts: Facilitate alkylation reactions.

Major Products::
  • Reduction yields secondary amines.
  • Alkylation produces the target compound.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications, including analgesics or antidepressants.

    Chemical Research: Used as a building block in organic synthesis.

    Biological Studies: May interact with neurotransmitter receptors.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific receptors or enzymes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Biological Activity

1-(4-Chlorophenyl)ethylamine, a compound with significant pharmacological potential, has been the subject of various studies aimed at elucidating its biological activity. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and potential side effects based on diverse research findings.

Chemical Structure and Properties

The compound is classified as an amine with a chlorophenyl group, which contributes to its biological activity. Its structural formula can be represented as follows:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{ClN}

where the presence of the chlorophenyl moiety is critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-Chlorophenyl)ethylamine can be summarized in several key areas:

  • Antidepressant Properties : Similar compounds have shown potential as serotonin reuptake inhibitors, suggesting that this compound may also influence serotonergic pathways.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, which may position it as a candidate for further anticancer drug development.
  • Neuroprotective Effects : The compound's structure suggests possible interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which could have implications for neurodegenerative diseases .

The precise mechanisms through which 1-(4-Chlorophenyl)ethylamine exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, the compound may enhance mood and alleviate symptoms of depression.
  • Cytotoxic Mechanisms : The antitumor properties may arise from the induction of apoptosis in cancer cells, disrupting their proliferation pathways .

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Chlorophenyl)ethylamine have demonstrated effectiveness in animal models for depression. For example, studies using rodent models showed significant improvements in depressive-like behaviors following administration of related compounds .

Antitumor Activity

A study assessing the cytotoxic effects of various analogs found that certain derivatives exhibited IC50 values indicative of potent activity against breast cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
AMCF715.5
BMDA-MB-23112.3
CA54918.0

This table illustrates the varying degrees of effectiveness across different cancer types, highlighting the need for further exploration into structure-activity relationships (SAR) .

Neuroprotective Effects

In vitro studies have suggested that 1-(4-Chlorophenyl)ethylamine may protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced markers of apoptosis in treated neuronal cell cultures compared to controls .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3

InChI Key

HRPCFEDRCYPHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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